molecular formula C11H14ClN3O2 B8561345 1-(p-Acetamidophenyl)-3-(2-chloroethyl) urea CAS No. 89518-35-4

1-(p-Acetamidophenyl)-3-(2-chloroethyl) urea

Cat. No. B8561345
Key on ui cas rn: 89518-35-4
M. Wt: 255.70 g/mol
InChI Key: TVEXWMIHADAMGQ-UHFFFAOYSA-N
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Patent
US04634713

Procedure details

A solution of 1800 g of p-aminoacetanilide in 7000 ml of dimethylformamide is stirred at room temperature. The solution is then cooled to 10°-15° in an ice-water bath. To the stirred cooled solution is added 1440 g of 2-chloroethyl isocyanate in a thin stream over a 50-minute period, keeping the reaction mixture temperature between 20° and 25°. The reaction mixture is stirred at room temperature for 90 minutes; 8000 ml of ice-water is added over a 20-minute period. After stirring for an additional 2 hours, the solid is filtered off and washed with 4000 ml of water. The crude product is slurried with 7000 ml of 95% alcohol. The solid is filtered off and air-dried overnight at room temperature to give 1-(p-acetamidophenyl)-3-(2-chloroethyl)-urea, m.p. 207°-9° dec.
Quantity
1800 g
Type
reactant
Reaction Step One
Quantity
7000 mL
Type
solvent
Reaction Step One
Quantity
1440 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
8000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[CH:4][CH:3]=1.[Cl:12][CH2:13][CH2:14][N:15]=[C:16]=[O:17]>CN(C)C=O>[C:7]([NH:6][C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:16]([NH:15][CH2:14][CH2:13][Cl:12])=[O:17])=[CH:11][CH:10]=1)(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
1800 g
Type
reactant
Smiles
NC1=CC=C(NC(C)=O)C=C1
Name
Quantity
7000 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1440 g
Type
reactant
Smiles
ClCCN=C=O
Step Three
Name
ice water
Quantity
8000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to 10°-15° in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
To the stirred cooled solution
CUSTOM
Type
CUSTOM
Details
the reaction mixture temperature between 20° and 25°
STIRRING
Type
STIRRING
Details
After stirring for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
washed with 4000 ml of water
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
CUSTOM
Type
CUSTOM
Details
air-dried overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)NC(=O)NCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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